![molecular formula C8H9NO2S B054988 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 116118-98-0](/img/structure/B54988.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives are important heterocyclic compounds that have been synthesized and studied for various biological activities. These derivatives are characterized by their unique molecular structure, which incorporates both pyridine and thiophene moieties, making them versatile for chemical modifications and applications in drug development (Sangshetti et al., 2014).
Synthesis Analysis
The synthesis of tetrahydrothienopyridine derivatives often involves complex reactions and methodologies. For example, a modified Pictet-Spengler reaction has been utilized for an efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, demonstrating the versatility of this approach in generating variously substituted compounds (Kitabatake et al., 2010). Another example includes the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through a three-component condensation, highlighting the multifaceted approaches to constructing these molecules (Lichitsky et al., 2010).
Molecular Structure Analysis
The molecular structure of tetrahydrothienopyridine derivatives is critical to their chemical and biological properties. X-ray diffraction analyses provide detailed insights into their crystalline structure, revealing how substituents and molecular configurations influence their stability and reactivity. For instance, the crystal structure of certain derivatives has been characterized, showing how intramolecular hydrogen bonding plays a role in stabilizing these molecules (Çolak et al., 2021).
Chemical Reactions and Properties
Tetrahydrothienopyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further modifications. Their interactions with different reagents can lead to a wide range of products with diverse chemical and biological activities. The ability to participate in domino reactions with activated alkynes to form tetrahydrothieno[2,3-d]azocines illustrates their reactive versatility (Voskressensky et al., 2014).
Scientific Research Applications
Synthesis and Biological Activity : Various derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been synthesized and evaluated for different biological activities. Some derivatives have shown promising results as potential lead molecules for drug development. The core structure is crucial in synthesizing drug or drug intermediates, emphasizing synthetic schemes and biological activities of different analogs (Sangshetti et al., 2014).
Pharmacological Applications : 4,5,6,7-Tetrahydrothieno-pyridine (THTP) is a widely used lead structure with applications in numerous pharmacological fields. Various biological activities, such as antimicrobial, anti-inflammatory, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities, have been reported. Fusion of other nuclei like benzene or indole to THTP nucleus enhances pharmacological activities compared to the parent nucleus. Different substitutions at nitrogen of the thienopyridine ring significantly modify the biological activities (Rao et al., 2018).
Efficient Synthesis : A modified Pictet-Spengler reaction provides a convenient method for preparing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents at C-4. This efficient synthesis method has been developed for N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines via catalyzed cyclization of formyliminium ion, which is produced by imination and formylation in a one-pot procedure (Kitabatake et al., 2010).
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it comes into contact with the eyes .
Mechanism of Action
Target of Action
It’s known that similar compounds have demonstrated inhibition of platelet aggregation and activation .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit platelet aggregation and activation .
Biochemical Pathways
It’s known that similar compounds affect the pathways related to platelet aggregation and activation .
Pharmacokinetics
It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability .
Result of Action
It’s known that similar compounds result in the inhibition of platelet aggregation and activation .
Action Environment
It’s known that similar compounds should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYJTWUFGQRSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558074 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116118-98-0 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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